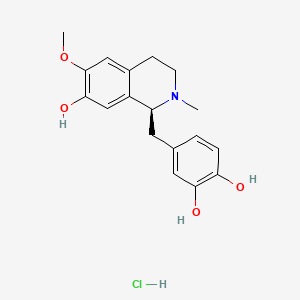
Coclaurine Related Compound 1
Vue d'ensemble
Description
“Coclaurine Related Compound 1” is an analog of Coclaurine, a benzyltetrahydroisoquinoline alkaloid extracted from Magnolia salicifolia . Coclaurine is a nicotinic acetylcholine receptor antagonist and belongs to the class of tetrahydroisoquinoline alkaloids .
Molecular Structure Analysis
The molecular formula of “Coclaurine Related Compound 1” is C18H22ClNO4 . Its average mass is 351.825 Da .Applications De Recherche Scientifique
Anti-HIV Properties
Coclaurine and its analogs have shown promising results as anti-HIV agents. Studies found that coclaurine and its structural analogs demonstrated potent anti-HIV activity with significant therapeutic index values. The research indicates that coclaurine and its derivatives could serve as new leads for the development of anti-AIDS agents, showing a notable potential in the field of antiviral research (Kashiwada et al., 2005).
Potential in Hypertension Treatment
Coclaurine derivatives have been examined for their potential as antihypertensive agents with a dual mechanism of action. The introduction of certain groups to the coclaurine molecule resulted in derivatives that exhibited both adrenergic antagonist activity and calcium channel blocking activity. This dual action suggests that these derivatives could be promising leads for the development of novel antihypertensive drugs (Iturriaga-Vásquez et al., 2003).
Enzyme Characterization
Research has been conducted on the coclaurine N-methyltransferase enzyme, which plays a critical role in the biosynthesis of coclaurine. The enzyme was purified from Coptis japonica cells, and its properties, including substrate specificity, were studied in detail. This research contributes to the understanding of the biosynthesis of coclaurine and related alkaloids (Choi et al., 2001).
Role in Estrogen Induction and Follicle Development
Coclaurine has been studied for its role in inducing estrogen production and the development of follicles pre-ovulation. The research suggests that coclaurine and certain plant extracts containing it can stimulate hormonal induction through various proteins and pathways, thereby aiding in increasing estrogen levels. This indicates a potential application in treating fertility-related issues and menstrual disorders (Noviyanti et al., 2020).
Inhibition of Nicotinic Acetylcholine Receptors
Coclaurine and its derivatives have been evaluated for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. These studies help in understanding the interaction of coclaurine derivatives with nAChRs and their potential therapeutic applications in disorders related to these receptors (Exley et al., 2005).
Orientations Futures
While specific future directions for “Coclaurine Related Compound 1” are not mentioned in the available resources, plant-based alkaloids, such as coclaurine, have been reported as active or potentially active in cancer treatment . This suggests that “Coclaurine Related Compound 1” could potentially be explored for similar applications.
Propriétés
IUPAC Name |
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;/h3-4,8-10,14,20-22H,5-7H2,1-2H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYVVORANBZHOP-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(1S)-7-Hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








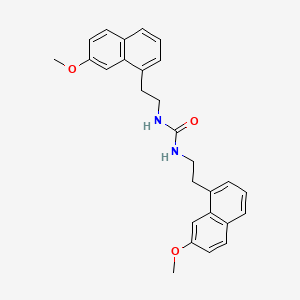
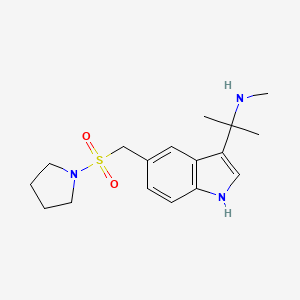
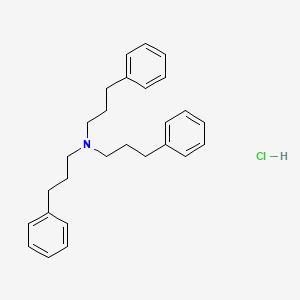
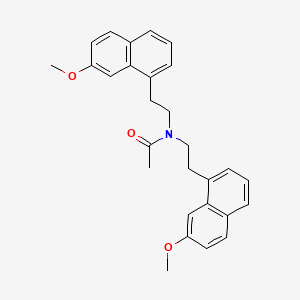
![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)